2-Chloropropionic acid

Beschreibung

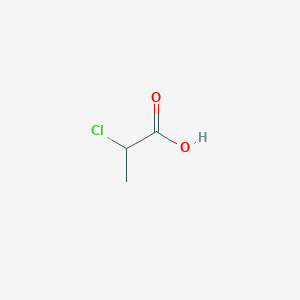

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2, Array | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16987-02-3 (hydrochloride salt) | |

| Record name | 2-Chloropropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021545 | |

| Record name | 2-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., 2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor., Pale liquid with a slight odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., A pale liquid with a slight odor. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

366 °F at 760 mmHg (USCG, 1999), 187 °C, 186 °C, 366 °F | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

225 °F (USCG, 1999), 225 °F (107 °C) (CLOSED CUP), 106 °C c.c., 225 °F | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water: miscible | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2585 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2585 @ 20 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001, 1.2585 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.75 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.06 [mmHg], 0.13 torr @ 20 °C, Vapor pressure, kPa at 20 °C: 0.10 | |

| Record name | 2-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS | |

CAS No. |

28554-00-9, 598-78-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADV1WUE1NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-12.1 °C, -12 °C | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropionic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionic acid, also known as α-chloropropionic acid, is a halogenated carboxylic acid with the chemical formula C₃H₅ClO₂. It is a chiral molecule, existing as two distinct enantiomers, (R)-(+)-2-chloropropionic acid and (S)-(-)-2-chloropropionic acid, as well as a racemic mixture. This compound serves as a versatile building block in organic synthesis, finding applications in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity, stemming from the presence of both a carboxylic acid and a chlorine atom on the α-carbon, makes it a valuable intermediate for introducing the 2-chloropropionyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental data.

Chemical Structure

The fundamental structure of this compound consists of a three-carbon propionic acid backbone with a chlorine atom substituted at the C-2 position. The presence of a stereocenter at the second carbon atom gives rise to its chirality.

Synthesis of (S)-2-Chloropropionic Acid from L-Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-2-chloropropionic acid from the readily available chiral starting material, L-alanine. This transformation is a key step in the synthesis of various chiral molecules, particularly in the pharmaceutical and agrochemical industries. The primary method detailed is the diazotization of L-alanine, a well-established and reliable procedure that proceeds with retention of stereochemistry.

Core Reaction: Diazotization of L-Alanine

The synthesis of (S)-2-chloropropionic acid from L-alanine is achieved through a diazotization reaction, followed by nucleophilic substitution with a chloride ion.[1][2] The reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the intermediate diazonium salt.

The overall transformation can be represented as follows:

L-Alanine → (S)-2-Chloropropionic acid

This process involves the conversion of the primary amine group of L-alanine into a diazonium group (-N₂⁺), which is an excellent leaving group. In the presence of a high concentration of chloride ions, the diazonium group is displaced, leading to the formation of (S)-2-chloropropionic acid with retention of the original stereochemistry.

Reaction Mechanism and Stereochemistry

The reaction proceeds via the formation of a diazonium salt intermediate.[3] The key to retaining the stereochemistry at the chiral center is the intramolecular nature of the subsequent nucleophilic attack by the chloride ion. The carboxyl group of the alanine (B10760859) molecule is thought to play a role in shielding one face of the molecule, directing the incoming nucleophile to attack from the same side as the departing nitrogen gas. This results in a net retention of configuration.

It has been noted that diazotization in 5 N hydrochloric acid is superior to other methods, as it minimizes inversion of configuration, with some reports of up to 10% inversion when using aqua regia.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from various cited experimental protocols for the synthesis of (S)-2-chloropropionic acid from L-alanine.

Table 1: Reactant Quantities and Ratios

| Parameter | Method 1 (Sodium Nitrite)[1] | Method 2 (Nitrosyl Chloride)[2][4] |

| L-Alanine (molar equivalent) | 1 | 1 |

| Diazotizing Agent | Sodium Nitrite (B80452) (NaNO₂) | Nitrosyl Chloride (NOCl) |

| Molar Ratio (Agent:Alanine) | 1.6 : 1 | 1.2-2 : 1 |

| Hydrochloric Acid (HCl) | 5 N solution | 20% mass fraction (saturated with HCl gas) |

| Molar Ratio (HCl:Alanine) | - | 3-10 : 1 |

Table 2: Reaction Conditions

| Parameter | Method 1 (Sodium Nitrite)[1] | Method 2 (Nitrosyl Chloride)[2][4] |

| Initial Temperature | 0°C | 0-5°C |

| Reaction Temperature | Kept below 5°C | -20°C to 5°C (preferably 0-5°C) |

| Reaction Time | 5 hours, then overnight at room temp. | 1-2 hours after raw material conversion |

Table 3: Product Yield and Purity

| Parameter | Method 1 (Sodium Nitrite)[1] | Method 2 (Nitrosyl Chloride)[2][4] |

| Product Yield | 58-65% | >90% |

| Enantiomeric Excess (ee) | High (implied by retention) | up to 99.1% |

| Boiling Point (at 10 mm Hg) | 75-77°C | Not specified |

Detailed Experimental Protocols

Method 1: Diazotization using Sodium Nitrite

This protocol is adapted from Organic Syntheses, a highly reliable source for experimental procedures.[1]

Materials:

-

L-Alanine (1 mol, 89.1 g)

-

5 N Hydrochloric Acid (1300 mL)

-

Sodium Nitrite (1.6 mol, 110 g)

-

Deionized Water (400 mL)

-

Sodium Carbonate (solid, 100 g)

-

Diethyl Ether

-

Saturated Brine Solution

-

Calcium Chloride (anhydrous)

Procedure:

-

In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-alanine in 5 N hydrochloric acid.

-

Cool the mixture to 0°C in an ice/sodium chloride bath.

-

Prepare a solution of sodium nitrite in water and pre-cool it.

-

Add the cold sodium nitrite solution dropwise to the alanine solution over approximately 5 hours, ensuring the temperature of the reaction mixture is maintained below 5°C with vigorous stirring.

-

After the addition is complete, remove the cooling bath and allow the reaction to stand overnight at room temperature.

-

To remove dissolved nitrogen oxides, carefully evacuate the flask with stirring for 3 hours. The color of the solution should change from yellowish-brown to pale yellow.

-

Slowly and carefully add solid sodium carbonate in small portions to neutralize the excess acid. Be cautious of foaming.

-

Extract the aqueous solution with four portions of diethyl ether (400 mL each).

-

Combine the ether layers and concentrate them to about 300 mL using a rotary evaporator.

-

Wash the concentrated ether solution with saturated brine and re-extract the brine layer with three portions of diethyl ether (100 mL each).

-

Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.

-

Remove the ether by distillation at atmospheric pressure (bath temperature 40–50°C).

-

Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75–77°C at 10 mmHg to obtain (S)-2-chloropropionic acid.

Method 2: Diazotization using Nitrosyl Chloride

This protocol is based on a patented method which reports higher yields.[2]

Materials:

-

L-Alanine (0.1 mol, 8.9 g)

-

20% Hydrochloric Acid (90.3 g)

-

Nitrosyl Chloride (gas)

-

Hydrogen Chloride (gas)

-

Sodium Carbonate (solid, 11.8 g) or 20% Ammonia (B1221849) solution (140 g)

-

Anhydrous Calcium Chloride

Procedure:

-

In a 500 mL three-necked flask equipped with a thermometer and a stirrer, dissolve L-alanine in 20% hydrochloric acid.

-

Cool the solution to about 0-5°C.

-

Introduce a mixed gas of nitrosyl chloride and hydrogen chloride into the solution. The molar ratio of nitrosyl chloride to L-alanine should be between 1.2:1 and 2:1. Introduce hydrogen chloride gas until the hydrochloric acid is saturated.

-

Monitor the reaction by a suitable method (e.g., liquid chromatography) until the L-alanine is completely converted.

-

Stop the introduction of the gas and continue stirring for 1-2 hours.

-

Neutralize the reaction mixture by adding an alkaline reagent such as sodium carbonate solid in portions or a 20% ammonia solution.

-

Extract the product with dichloromethane (e.g., 3 x 50 mL).

-

Combine the organic phases and dry with anhydrous calcium chloride.

-

Filter the solution and rectify (distill) to obtain the pure L-2-chloropropionic acid.

Visualizations

Reaction Pathway

References

Preparation of Racemic 2-Chloropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of racemic 2-chloropropionic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document details the core methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and process diagrams.

Chlorination of Propionic Acid and its Derivatives

The direct chlorination of propionic acid or its derivatives is a common and industrially significant method for the production of racemic this compound.

Hell-Volhard-Zelinsky (HVZ) Reaction of Propionic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction involves the alpha-halogenation of a carboxylic acid. In this case, propionic acid is treated with a halogen (chlorine or bromine) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃).[1][2][3] The reaction proceeds via the formation of an acyl halide, which then tautomerizes to an enol, facilitating electrophilic attack by the halogen at the α-carbon.[1]

Experimental Protocol:

A detailed experimental protocol for the chlorination of propionic acid via the HVZ reaction is as follows:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube, charge propionic acid and a catalytic amount of red phosphorus.

-

Heat the mixture to a temperature of 115-140°C.[4]

-

Introduce chlorine gas into the reaction mixture at a controlled rate.

-

Monitor the reaction progress by gas chromatography until the desired conversion is achieved.

-

Upon completion, cool the reaction mixture and purify the product by distillation.

Note: The reaction can be sensitive, and controlling the halogenation is crucial to prevent the formation of di- and poly-halogenated byproducts.[2]

Chlorination of Propionyl Chloride

An alternative approach involves the chlorination of propionyl chloride, followed by hydrolysis of the resulting 2-chloropropionyl chloride.[5] This method can offer better control over the reaction.

Experimental Protocol:

-

Synthesis of 2-Chloropropionyl Chloride:

-

Charge propionyl chloride into a suitable reactor.

-

Introduce chlorine gas, potentially with a catalyst, and control the reaction temperature.

-

Monitor the reaction until the formation of 2-chloropropionyl chloride is maximized.

-

-

Hydrolysis to this compound:

-

Carefully add the crude 2-chloropropionyl chloride to water.

-

The hydrolysis reaction is typically exothermic and should be controlled by cooling.

-

After the reaction is complete, the this compound can be isolated and purified by distillation.

-

Diazotization of Racemic Alanine (B10760859)

The diazotization of amino acids provides a pathway to α-halo acids. While often used for the synthesis of enantiomerically pure compounds from chiral amino acids, using racemic alanine will yield racemic this compound.[5][6] The reaction involves treating the amino acid with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) or nitrosyl chloride (NOCl), in the presence of a strong acid like hydrochloric acid (HCl).[7][8]

Experimental Protocol:

The following protocol is adapted from the synthesis of (S)-2-chloropropionic acid and can be applied using racemic alanine:[6]

-

Dissolve racemic alanine in hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the solution to 0-5°C.[7]

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the reaction mixture for several hours at low temperature and then allow it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Synthesis from Racemic Lactic Acid

Racemic this compound can also be prepared from racemic lactic acid. This multi-step synthesis typically involves the conversion of the hydroxyl group of lactic acid to a chlorine atom. A common approach is to first esterify the lactic acid and then react the ester with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂).[9][10][11]

Experimental Protocol:

-

Esterification of Racemic Lactic Acid:

-

React racemic lactic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding lactate (B86563) ester.

-

-

Chlorination of the Lactate Ester:

-

React the lactate ester with thionyl chloride, often in the presence of a catalyst.

-

The reaction converts the hydroxyl group to a chloro group.

-

-

Hydrolysis of the 2-Chloropropionate Ester:

-

Hydrolyze the resulting 2-chloropropionate ester, typically using an acidic or basic solution, to yield racemic this compound.

-

Isolate and purify the final product by distillation.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the described preparation methods of racemic this compound.

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Key Considerations |

| Hell-Volhard-Zelinsky | Propionic Acid | Cl₂ or Br₂, Red P or PBr₃ | Moderate to High | Good | Potential for over-halogenation.[2] |

| Chlorination of Propionyl Chloride | Propionyl Chloride | Cl₂, H₂O | Good | Good | Requires handling of corrosive acyl chlorides. |

| Diazotization of Alanine | Racemic Alanine | NaNO₂ or NOCl, HCl | 58-65% (for enantiopure)[6] | High | Good for small to medium scale; generates nitrogen gas. |

| From Lactic Acid | Racemic Lactic Acid | SOCl₂ or COCl₂, Alcohol, H₂O/OH⁻ | Good | Good | Multi-step process. |

Process Diagrams (DOT Language)

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Hell-Volhard-Zelinsky reaction workflow.

Caption: Diazotization of racemic alanine workflow.

Caption: Synthesis from racemic lactic acid workflow.

References

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. EP0165540B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]

- 8. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. EP0163435A2 - Preparation of this compound esters - Google Patents [patents.google.com]

- 11. Preparation of this compound esters - Patent 0163435 [data.epo.org]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloropropionic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of the enantiomers of 2-Chloropropionic acid, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual diagrams to illustrate fundamental concepts and workflows.

Introduction

This compound (C₃H₅ClO₂) is a halogenated carboxylic acid that exists as a pair of enantiomers, (R)-(+)-2-Chloropropionic acid and (S)-(-)-2-Chloropropionic acid, due to the presence of a chiral center at the second carbon atom. These enantiomers exhibit identical chemical connectivity but differ in the three-dimensional arrangement of their atoms, leading to distinct optical activities and potentially different biological effects. The racemic mixture, a 50:50 combination of the (R) and (S) enantiomers, is also commonly encountered. Understanding the distinct physical properties of each enantiomer and the racemate is crucial for their separation, characterization, and application in stereospecific synthesis.

Physical Properties of this compound Enantiomers and Racemate

The physical properties of the (R) and (S) enantiomers of this compound are identical, with the exception of the direction in which they rotate plane-polarized light. The racemic mixture often exhibits different physical properties, such as melting and boiling points, compared to the pure enantiomers. The following tables summarize the key physical properties reported in the literature.

| Property | (R)-(+)-2-Chloropropionic Acid | (S)-(-)-2-Chloropropionic Acid | Racemic (±)-2-Chloropropionic Acid |

| CAS Number | 7474-05-7 | 29617-66-1 | 598-78-7 |

| Molecular Formula | C₃H₅ClO₂ | C₃H₅ClO₂ | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol | 108.52 g/mol | 108.52 g/mol |

| Appearance | Colorless to yellow or brown liquid[1] | Clear light yellow liquid or colorless oil[2][3] | Colorless to pale yellow liquid or crystalline solid[4][5][6] |

| Melting Point | -12 °C[7] | 4 °C[2][8][9] | -13 °C to -12 °C[6][10][11] |

| Boiling Point | 185-188 °C (lit.)[1][12][13] | 77 °C / 10 mmHg (lit.)[2][3][9][14][15][16] | 186-188 °C[6][17], 170-190 °C (lit.)[18][19], 78 °C / 10 mmHg[10] |

| Density | 1.258 g/mL at 20 °C (lit.)[1][12][13] | 1.249 g/mL at 25 °C (lit.)[2][3][9][14][15][16] | 1.18 g/mL[10], 1.27 g/cm³ at 20 °C[6], 1.182 g/mL at 25 °C (lit.)[18] |

| Refractive Index (n20/D) | 1.4345 (lit.)[12][13] | 1.436[2][9], 1.4347 (lit.)[14][16] | 1.4345 (lit.)[18][19][20] |

| Specific Rotation | [α]20/D +14°, neat[12] | [α]25/D -14°, neat[14][16], -14.5° (c=neat)[2] | 0° (optically inactive) |

| pKa | ~2.83 (at 25 °C)[4][9][21] | 2.83 (at 25 °C)[2][9] | 2.83 (at 25 °C)[17] |

| Solubility | Soluble in water and polar organic solvents.[5] | Soluble in water, DMSO (slightly), Methanol (slightly).[2][3] | Miscible with water, alcohol, and ether.[6][10][22] |

Experimental Protocols

Accurate determination of the physical properties of this compound enantiomers is essential for their identification, purity assessment, and quality control. The following sections detail the standard methodologies for measuring these key properties.

Melting Point Determination

Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered solid sample is introduced into a thin-walled glass capillary tube, sealed at one end.[8][10] The sample is packed down to a height of 1-2 mm by gently tapping the capillary.[2][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer aligned with the sample.[8] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block in a melting point apparatus).[2][10]

-

Heating: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10][19]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7][10]

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[10]

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Micro Boiling Point Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.[11][23]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer. This assembly is heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[23]

-

Heating: The apparatus is heated gently. As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.[23]

-

Observation: The heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[23]

-

Pressure Correction: Since boiling point is dependent on pressure, the atmospheric pressure at the time of the measurement should be recorded.

Specific Rotation Measurement

Principle: Chiral molecules have the ability to rotate the plane of plane-polarized light. The specific rotation ([α]) is a standardized measure of this rotation and is a characteristic property of a chiral compound.

Methodology (Polarimetry):

-

Instrumentation: A polarimeter is used for this measurement.[14] The instrument consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample tube, and an analyzer.[24]

-

Sample Preparation: A solution of the chiral compound is prepared by accurately weighing a known amount of the sample and dissolving it in a specific volume of a suitable solvent.[18] If the substance is a liquid, it can be measured neat (without a solvent).[12][14]

-

Measurement: The polarimeter tube is first filled with the pure solvent (the blank) and the instrument is zeroed.[18] The tube is then filled with the sample solution, ensuring no air bubbles are present.[18] The observed rotation (α) is then measured.

-

Calculation: The specific rotation is calculated using the following formula:[14] [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter tube in decimeters (dm)

-

c is the concentration of the solution in g/mL (for solutions) or the density in g/mL (for neat liquids).

-

Density Determination

Principle: Density is the mass of a substance per unit volume.

Methodology (Using a Graduated Cylinder and Balance):

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.[4][22]

-

Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

-

Mass of Container and Liquid: The total mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass. The density is then calculated by dividing the mass of the liquid by its volume.[4] Density = Mass / Volume

Solubility Testing

Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The solubility of an organic acid is dependent on the polarity of the solvent and the pH of the solution.

Methodology (Qualitative):

-

Water Solubility: A small amount of the compound (around 10-25 mg or 2-3 drops) is added to approximately 0.5-1 mL of water in a test tube.[25][26][27] The mixture is shaken vigorously. If a homogeneous solution is formed, the compound is considered water-soluble.

-

Solubility in Aqueous Base: For water-insoluble acidic compounds, solubility is tested in a 5% aqueous sodium bicarbonate (NaHCO₃) solution and a 5% aqueous sodium hydroxide (B78521) (NaOH) solution.[25][26] Carboxylic acids are typically soluble in both, while weaker acids like phenols are generally only soluble in NaOH. Dissolution occurs due to the formation of a water-soluble salt.[16]

-

Solubility in Organic Solvents: The solubility in common organic solvents like ethanol, ether, and acetone (B3395972) can also be tested using a similar procedure.[23]

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of the acidic compound is prepared in an aqueous solution.[28]

-

Titration Setup: A pH electrode, connected to a pH meter, is immersed in the solution. The solution is stirred continuously.[28]

-

Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is gradually added to the acidic solution from a burette. The pH of the solution is recorded after each addition of the titrant.[21][28]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[29] This corresponds to the inflection point on the titration curve.[21]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound enantiomers.

References

- 1. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. scribd.com [scribd.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. digicollections.net [digicollections.net]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 20. uma.es [uma.es]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 24. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. www1.udel.edu [www1.udel.edu]

- 27. youtube.com [youtube.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloropropionic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chloropropionic acid, a pivotal chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in organic chemistry and drug development.

Core Data Summary

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification

| Identifier | Racemic this compound | (S)-(-)-2-Chloropropionic Acid | (R)-(+)-2-Chloropropionic Acid |

| CAS Number | 598-78-7[1][2][3] | 29617-66-1[4] | 7474-05-7[4] |

| Molecular Formula | C₃H₅ClO₂[1][5] | C₃H₅ClO₂ | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol [1][2][3] | 108.52 g/mol | 108.52 g/mol |

| Synonyms | (±)-2-Chloropropionic acid, α-Chloropropionic acid[2][5] | l-2-chloropropionic acid, (2S)-2-chloropropionic acid[6] | d-2-chloropropionic acid |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][5] |

| Odor | Pungent, acidic[7][8] |

| Density | 1.182 - 1.27 g/cm³ at 20-25 °C[2][7] |

| Boiling Point | 186-190 °C[2][7] |

| Melting Point | -12 °C[7] |

| Flash Point | 110 °C (closed cup)[7] |

| Vapor Pressure | 4 mmHg at 20 °C[2][9] |

| Refractive Index | n20/D 1.4345[2] |

| Solubility | Miscible with water, alcohol, and ether[7] |

Synthesis and Experimental Protocols

This compound can be synthesized in both its racemic and enantiomerically pure forms. The methodologies for key synthetic routes are detailed below.

Protocol 1: Synthesis of Racemic this compound via Chlorination of Propionic Acid

This industrial method involves the direct chlorination of propionic acid in the presence of propionic anhydride (B1165640), excluding light to prevent free-radical side reactions.

Methodology:

-

A 1-liter four-necked flask is equipped with a reflux condenser, stirrer, thermometer, and a gas inlet tube.

-

370 g (5 mol) of propionic acid and 104 g (0.8 mol) of propionic anhydride are added to the reactor and heated to approximately 130 °C.[3]

-

With the exclusion of light, 470 g (6.62 mol) of chlorine gas is introduced into the mixture over a period of 20 hours.[3]

-

After the reaction is complete, the dissolved hydrogen chloride is removed by bubbling nitrogen gas through the mixture.

-

The resulting product is a mixture containing primarily this compound, which can be purified by distillation.

Protocol 2: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

Enantiomerically pure (S)-2-chloropropionic acid can be prepared from the readily available amino acid L-alanine through a diazotization reaction.[10]

Methodology:

-

Diazotization: In a 4-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.[2] Cool the mixture to 0 °C in an ice-salt bath.

-

A pre-cooled solution of 110 g (1.6 mol) of sodium nitrite (B80452) in 400 mL of water is added dropwise under vigorous stirring, maintaining the temperature below 5 °C.[2]

-

Work-up: After the addition is complete, the flask is carefully evacuated with stirring for 3 hours to remove dissolved nitrogen oxides. The color of the solution will change from yellowish-brown to pale yellow.[2]

-

Extraction: Carefully add 100 g of solid sodium carbonate in small portions to neutralize the acid. The reaction mixture is then extracted with four 400 mL portions of diethyl ether.[2]

-

Purification: The combined ether layers are concentrated using a rotary evaporator. The oily residue is then purified by fractional distillation at reduced pressure (e.g., bp 75–77 °C at 10 mmHg) to yield pure (S)-2-chloropropionic acid.[2]

Figure 1. Experimental workflow for the synthesis of (S)-2-Chloropropionic Acid.

Key Reactions and Applications

This compound is a versatile building block in organic synthesis, primarily used as an intermediate for pharmaceuticals and agrochemicals.[5][7]

Pharmaceutical Synthesis

The chirality of this compound makes it a valuable precursor in stereoselective synthesis.[11] It is a key intermediate in the production of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 2-chloropropionyl chloride (derived from the acid) reacts with isobutylbenzene (B155976) to ultimately yield ibuprofen.[10] It is also used in the synthesis of antidepressants and antipsychotics.[12]

Agrochemical Synthesis

The (S)-enantiomer is a crucial building block for aryloxyphenoxypropionic acid herbicides, which are vital for crop protection.[9][13] The compound's specific stereochemistry enhances the efficacy and specificity of the final herbicide product.

Chemical Reactions

A notable reaction is the reduction of (S)-2-chloropropionic acid with a reducing agent like lithium aluminium hydride, which yields (S)-2-chloropropanol.[10] This chiral alcohol can then be treated with a base, causing dehydrohalogenation to form the epoxide (R)-propylene oxide, another important chiral synthetic intermediate.[10]

Figure 2. Synthetic pathway from (S)-2-Chloropropionic Acid to (R)-Propylene Oxide.

Analytical Methods

The purity and enantiomeric excess of this compound are critical for its applications. The primary analytical technique for its characterization is Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization of the carboxylic acid.[14] For chiral applications, chiral GC analysis is employed to determine the optical purity and enantiomeric excess of the product.[4]

Biological Activity and Safety

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[3][7] Toxicological data indicates an oral LD50 in rats of 500 mg/kg.[7] It is also identified as a neurotoxin; oral administration in rats has been shown to induce necrosis of the granule cell layer in the cerebellum.[9][15]

Due to its corrosive and toxic nature, strict safety protocols must be followed. This includes the use of appropriate personal protective equipment (gloves, goggles, face shield), working in a well-ventilated area, and having emergency procedures in place.[15] Store in a cool, dry place with containers tightly closed.[15]

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0165540B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CAS 598-78-7: this compound | CymitQuimica [cymitquimica.com]

- 6. innospk.com [innospk.com]

- 7. This compound [intersurfchem.net]

- 8. This compound | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-氯丙酸 92% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. longchangchemical.com [longchangchemical.com]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 2-chloropropionyl chloride (Determined in this compound) - analysis - Analytice [analytice.com]

- 15. nbinno.com [nbinno.com]

Navigating the Properties of 2-Chloropropionic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 2-Chloropropionic acid in common laboratory solvents. This document provides an in-depth analysis of the compound's behavior in various chemical environments, complete with detailed experimental protocols and visual representations of key processes to facilitate understanding and application in a laboratory setting.

This compound (2-CPA), a chiral carboxylic acid, is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals. A thorough understanding of its solubility and stability is paramount for its effective use in research and manufacturing. This guide addresses this need by consolidating available data and presenting it in a clear, actionable format.

Solubility Profile

This compound exhibits a favorable solubility profile in a range of common laboratory solvents. It is qualitatively described as miscible or freely soluble in polar protic solvents like water and lower alcohols, as well as in less polar solvents such as diethyl ether.[1][2] This broad solubility is attributed to the presence of the polar carboxylic acid group, which can engage in hydrogen bonding, and the relatively small alkyl chain.

While precise quantitative data is not widely available in published literature, the general solubility trend for carboxylic acids suggests that solubility in water decreases as the carbon chain length increases.[3] Given its short three-carbon chain, 2-CPA's high solubility in polar solvents is consistent with this principle. An estimated water solubility of 3 g/L has been noted, though this may not reflect its full miscibility under all conditions.[4]

For non-polar solvents, while specific data for 2-CPA is limited, carboxylic acids are generally soluble in organic solvents like toluene (B28343) and diethyl ether.[3]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Reported Solubility of this compound |

| Water | H₂O | Polar Protic | Miscible, Freely Soluble[2] |

| Methanol | CH₃OH | Polar Protic | Miscible with alcohol[1] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible with alcohol[1] |

| Acetone | C₃H₆O | Polar Aprotic | Data not available; expected to be soluble |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Miscible with ether[1] |

| Dichloromethane | CH₂Cl₂ | Non-Polar | Data not available; expected to be soluble |

Stability Characteristics

Under standard laboratory conditions, this compound is considered a stable compound.[2] However, its stability is influenced by temperature, pH, and the presence of certain chemical agents.

General Stability:

-

Thermal Stability: The compound is stable at room temperature but may decompose upon heating, producing toxic and corrosive fumes, including hydrogen chloride.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2] Reactions with bases will form the corresponding carboxylate salt.

Degradation Pathways: While specific kinetic studies on the degradation of this compound in the listed solvents are not readily available, potential degradation pathways can be inferred from the known reactivity of α-halo carboxylic acids.

-

Hydrolysis: In aqueous solutions, particularly under basic conditions, this compound can undergo nucleophilic substitution at the α-carbon, leading to the formation of 2-hydroxypropionic acid (lactic acid) and a chloride ion. This hydrolysis can also be catalyzed by certain microbial dehalogenases.[5][6]

-

Nucleophilic Substitution: The chlorine atom at the α-position is susceptible to substitution by various nucleophiles. For instance, reaction with ammonia (B1221849) can yield α-amino acids.[7]

Experimental Protocols

To aid researchers in their work, this guide provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[8]

1. Materials and Equipment:

-

This compound

-

Selected solvents (Water, Ethanol, Methanol, Acetone, Diethyl Ether, Dichloromethane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

2. Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand at the constant temperature for a short period to allow for initial settling of the undissolved solute.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

To separate any remaining undissolved solid, centrifuge the sample.

-

Filter the supernatant through a syringe filter into a clean vial.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.[9]

1. Materials and Equipment:

-

This compound

-

Solutions for stress conditions:

-

Acidic: 0.1 M Hydrochloric Acid

-

Basic: 0.1 M Sodium Hydroxide

-

Oxidative: 3% Hydrogen Peroxide

-

-

Selected lab solvents

-

Controlled temperature chambers/ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

2. Procedure:

-

Prepare solutions of this compound in each of the selected lab solvents at a known concentration.

-

Expose aliquots of these solutions to the following stress conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Store at elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at room temperature and an elevated temperature for defined periods.

-

Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Stress: Store solutions at elevated temperatures (e.g., 40 °C, 60 °C).

-

Photostability: Expose solutions to light in a photostability chamber according to ICH guidelines.

-

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Peak purity analysis should be performed to ensure that the main peak is free from co-eluting degradants.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

This technical guide serves as a foundational resource for professionals working with this compound, providing essential information to ensure its proper handling, storage, and application in scientific research and development.

References

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. chemwhat.com [chemwhat.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

- 7. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]